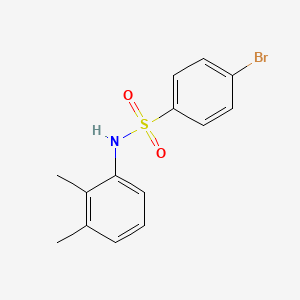
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and a dimethylphenyl group attached to the benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (50-80°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (room temperature to 50°C).
Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., methanol), temperature (room temperature).
Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).
Major Products Formed
Substitution Reactions: Various substituted sulfonamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Interaction: Binding to DNA and affecting its replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
- 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine and dimethylphenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H14BrNO2S |
|---|---|
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-4-3-5-14(11(10)2)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,1-2H3 |
Clé InChI |
JQZYCRKKEDLTOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
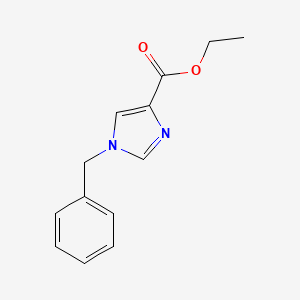
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
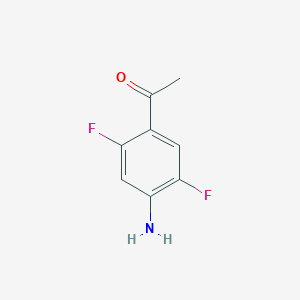
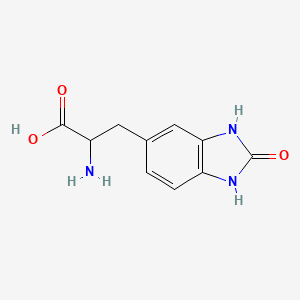

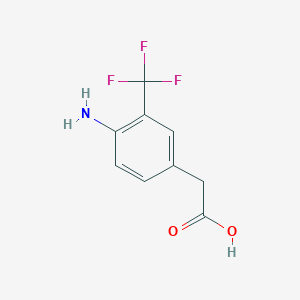
![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)
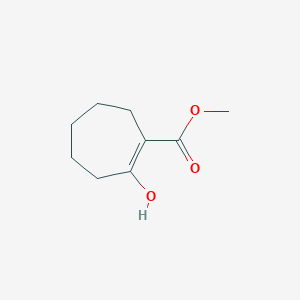
![4-Hydrazinylfuro[3,2-c]pyridine](/img/structure/B15147609.png)
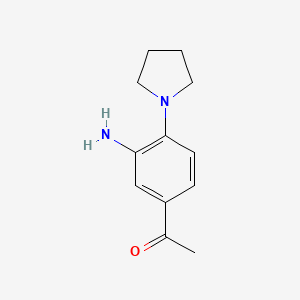
![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
